Monastrol, scientifically known as (R,S)-4-(3-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, is a small, cell-permeable molecule first identified in 1999 as an inhibitor of the mitotic kinesin Eg5 [, ]. This molecule belongs to the dihydropyrimidinethione (DHPMT) family and is primarily recognized for its role in cell cycle research and its potential application in anticancer therapeutics [, ].
Monastrol's importance in scientific research stems from its ability to specifically target Eg5, a motor protein crucial for the formation of bipolar spindles during cell division [, , ]. By inhibiting Eg5, Monastrol prevents the proper segregation of chromosomes, leading to mitotic arrest and potentially triggering apoptosis (programmed cell death) [, ]. This mechanism makes Monastrol a valuable tool for studying cell cycle regulation and for exploring potential anti-cancer therapies.
Monastrol is typically synthesized via the Biginelli multicomponent condensation reaction [, , ]. This reaction involves the condensation of an aromatic aldehyde (such as 3-hydroxybenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and a thiourea or urea [, ].
Various catalysts have been explored for this reaction, including sulfamic acid, Lewis acids, and green room temperature ionic liquids like 1-butyl-3-methylimidazolium-L-camphorsulfonate [, , ]. These catalysts offer advantages in terms of yield, reaction time, and environmental impact. The use of microwave irradiation has also been shown to significantly accelerate the reaction, further enhancing the efficiency of Monastrol synthesis [, ].
Monastrol is characterized by a dihydropyrimidinethione core structure with a 4-aryl substituent [, ]. This core structure is essential for its interaction with Eg5.
Structural modifications, particularly at the N-1 and C-5 positions of the dihydropyrimidine ring, have been investigated to optimize its potency and selectivity [, ]. Molecular modeling studies, including docking and molecular dynamics simulations, have been instrumental in understanding the binding interactions between Monastrol and Eg5 [, ].
These studies have revealed the crucial role of specific residues in the allosteric binding pocket of Eg5, particularly loop L5, in mediating the inhibitory effects of Monastrol [, ].
Monastrol functions as a non-competitive, allosteric inhibitor of the mitotic kinesin Eg5 [, , ]. It binds to a specific pocket formed by loop L5, located away from the ATP-binding site of the motor domain [, , ].
This binding induces conformational changes in Eg5, hindering its ability to bind to microtubules and disrupting its ATPase activity [, , ]. Consequently, Monastrol prevents the proper formation and function of the mitotic spindle, leading to mitotic arrest [, ].
Monastrol's impact on Eg5 activity extends beyond simply blocking ATP hydrolysis. It also affects the motor's interactions with microtubules, specifically by hindering its ability to generate force necessary for maintaining the bipolar spindle [, ].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4